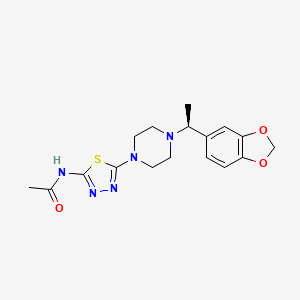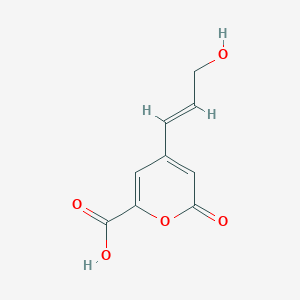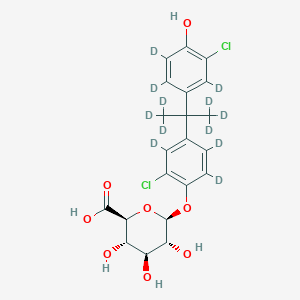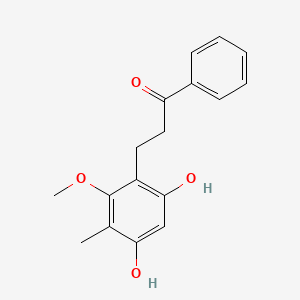
Methyl acetylacetate-13C4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl acetylacetate-13C4 is synthesized through the esterification of acetoacetic acid with methanol. The process involves the use of isotopically labeled carbon sources to ensure the incorporation of 13C into the final product. The reaction typically requires an acid catalyst and is carried out under reflux conditions to drive the esterification to completion .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous monitoring to ensure the purity and isotopic labeling of the final product. The reaction conditions are optimized for maximum yield and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Methyl acetylacetate-13C4 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form acetoacetic acid or further to carbon dioxide and water.
Reduction: It can be reduced to form methyl 3-hydroxybutanoate.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Acetoacetic acid, carbon dioxide, and water.
Reduction: Methyl 3-hydroxybutanoate.
Substitution: Various substituted acetoacetates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl acetylacetate-13C4 is widely used in scientific research, including:
Chemistry: It is used as a tracer in reaction mechanisms to study the pathways and intermediates involved.
Biology: It is used in metabolic studies to track the incorporation and transformation of carbon atoms in biological systems.
Medicine: It is used in drug development and pharmacokinetics to study the metabolism and distribution of drugs.
Industry: It is used in the synthesis of labeled compounds for various industrial applications.
Mecanismo De Acción
The mechanism of action of methyl acetylacetate-13C4 involves its incorporation into biochemical pathways where it acts as a substrate or intermediate. The labeled carbon atoms allow for detailed tracking of its transformation and interactions with other molecules. This helps in understanding the molecular targets and pathways involved in its metabolism and effects .
Comparación Con Compuestos Similares
Similar Compounds
Methyl acetoacetate: Similar in structure but without the isotopic labeling.
Ethyl acetoacetate: An ester of acetoacetic acid with ethyl instead of methyl.
Acetoacetic acid: The parent compound without the ester group.
Uniqueness
Methyl acetylacetate-13C4 is unique due to its isotopic labeling, which allows for detailed tracking and analysis in biochemical studies. This makes it a valuable tool in research applications where understanding the fate and transformation of carbon atoms is crucial .
Propiedades
Fórmula molecular |
C5H8O3 |
|---|---|
Peso molecular |
120.09 g/mol |
Nombre IUPAC |
methyl 3-oxo(1,2,3,4-13C4)butanoate |
InChI |
InChI=1S/C5H8O3/c1-4(6)3-5(7)8-2/h3H2,1-2H3/i1+1,3+1,4+1,5+1 |
Clave InChI |
WRQNANDWMGAFTP-NDYLVSJFSA-N |
SMILES isomérico |
CO[13C](=O)[13CH2][13C](=O)[13CH3] |
SMILES canónico |
CC(=O)CC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-chloro-9-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B15139827.png)


![4-amino-1-[(2R,4S,5R)-3-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B15139842.png)








